molecular formula C15H12N2O2 B11865247 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one CAS No. 88220-45-5

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one

Cat. No.: B11865247
CAS No.: 88220-45-5
M. Wt: 252.27 g/mol
InChI Key: DNVOEANLAVLCKO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is a quinazolinone derivative known for its diverse applications in scientific research. Quinazolinones are a class of compounds that have been extensively studied due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.

    Biology: Employed in bioimaging and as a marker for cellular studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of luminescent materials and sensors

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) mechanism, which allows it to act as a fluorescent probe. Additionally, its biological activities may involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is unique due to its combination of luminescent properties and potential therapeutic applications. Unlike other similar compounds, it offers a versatile platform for both chemical and biological studies, making it a valuable tool in scientific research .

Properties

CAS No.

88220-45-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-9-6-7-12-11(8-9)15(19)17-14(16-12)10-4-2-3-5-13(10)18/h2-8,18H,1H3,(H,16,17,19)

InChI Key

DNVOEANLAVLCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3O

Origin of Product

United States

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